![molecular formula C13H14O3 B13461078 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclohexane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both a phenyl group and a carboxylic acid functional group makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is facilitated by photochemistry. This reaction involves the combination of a diene and an alkene under UV light to form the bicyclic structure. The reaction conditions often require a mercury lamp and specialized glassware, making it challenging to scale up . Industrial production methods may involve more efficient catalytic processes to improve yield and scalability.
Analyse Chemischer Reaktionen
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid, increasing the compound’s polarity and reactivity.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl group, altering the compound’s physical properties.
Substitution: The carboxylic acid group can be esterified or amidated, forming esters or amides, respectively.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Material Science: Its unique structure makes it useful in creating new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other oxabicyclohexane derivatives, such as:
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Known for its antimicrobial and anticancer properties.
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Used in organic synthesis as a precursor for more complex molecules.
The unique combination of a phenyl group and a carboxylic acid in 1-Methyl-3-phenyl-2-oxabicyclo[21
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-12-7-13(8-12,11(14)15)10(16-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
CNENQROZALCPTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(C(O2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
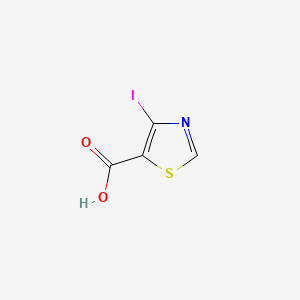
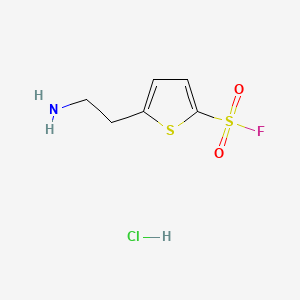
![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
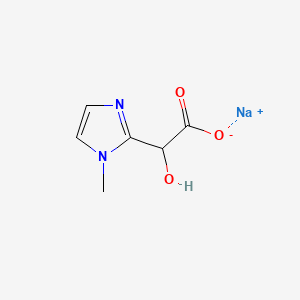
![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
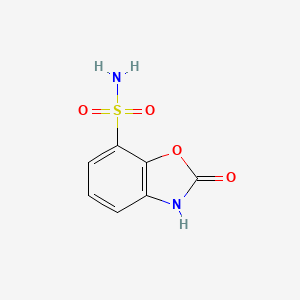
![3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)

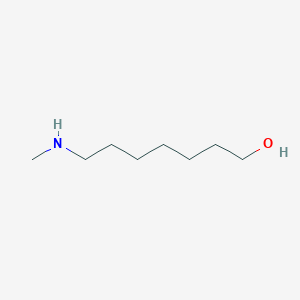
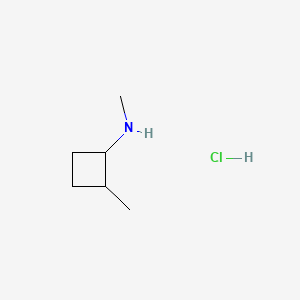
![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)

